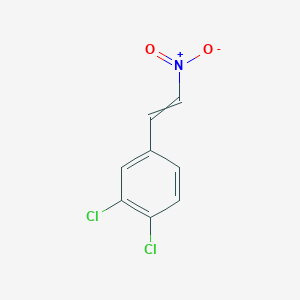

3,4-Dichloro-beta-nitrostyrene

CAS No.:

Cat. No.: VC14434581

Molecular Formula: C8H5Cl2NO2

Molecular Weight: 218.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5Cl2NO2 |

|---|---|

| Molecular Weight | 218.03 g/mol |

| IUPAC Name | 1,2-dichloro-4-(2-nitroethenyl)benzene |

| Standard InChI | InChI=1S/C8H5Cl2NO2/c9-7-2-1-6(5-8(7)10)3-4-11(12)13/h1-5H |

| Standard InChI Key | XHGCFWXSHIHYFH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1C=C[N+](=O)[O-])Cl)Cl |

Introduction

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3,4-dichloro-beta-nitrostyrene typically begins with the nitration of 3,4-dichlorostyrene. A common method involves:

-

Nitration: Treatment of 3,4-dichlorostyrene with nitric acid in the presence of sulfuric acid as a catalyst.

-

Purification: Recrystallization from ethanol or toluene to isolate the product.

Industrial processes employ continuous flow reactors to enhance efficiency and scalability. Parameters such as temperature (maintained at 0–5°C during nitration) and stoichiometric ratios are optimized to achieve yields exceeding 85%.

Industrial Scaling

Large-scale production utilizes:

-

Continuous Flow Systems: Minimize side reactions and improve heat dissipation.

-

Catalyst Optimization: Sulfuric acid concentrations are adjusted to balance reaction rate and byproduct formation.

Molecular Structure and Chemical Properties

Structural Analysis

The compound’s structure comprises:

-

A benzene ring with chlorine atoms at positions 3 and 4.

-

A nitrovinyl group (-CH₂-NO₂) at the beta position, conjugated to the aromatic system .

This configuration is confirmed by spectral data (IR, NMR) showing characteristic peaks for C-Cl (750 cm⁻¹) and NO₂ (1520 cm⁻¹) .

Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₅Cl₂NO₂ | |

| Molecular Weight | 218.04 g/mol | |

| Melting Point | 93–97°C | |

| Density | 1.52 g/cm³ (estimated) | |

| Solubility | Insoluble in water; soluble in toluene, DCM |

Chemical Reactions and Mechanisms

Michael Addition

The nitrovinyl group acts as a Michael acceptor, reacting with nucleophiles like amines or enolates:

This reaction proceeds via a two-step mechanism: nucleophilic attack followed by proton transfer.

Diels-Alder Cycloaddition

The compound participates in [4+2] cycloadditions with dienes, forming nitro-substituted cyclohexenes:

Electron-deficient dienophiles favor this reaction, which is thermally initiated.

Applications and Industrial Uses

Pharmaceutical Intermediates

3,4-Dichloro-beta-nitrostyrene is a key precursor in synthesizing:

-

Antimicrobial Agents: Nitrostyrene derivatives exhibit activity against Gram-positive bacteria.

-

Anticancer Compounds: Michael adducts with thiol-containing molecules show promise in inhibiting tumor growth.

Agrochemicals

The compound is utilized in producing herbicides and fungicides, leveraging its reactivity to modify biological pathways in pests .

Material Science

Polymerization with styrene derivatives yields nitro-functionalized polymers with enhanced thermal stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume